molecular formula C18H16N4OS B2498366 N-benzyl-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide CAS No. 893999-50-3

N-benzyl-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2498366
CAS No.: 893999-50-3
M. Wt: 336.41
InChI Key: FHYSJVZSOGBGHJ-UHFFFAOYSA-N
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Description

N-benzyl-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyl group attached to an acetamide moiety, which is further linked to a pyridazinyl-thio group. The presence of both pyridine and pyridazine rings in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloropyridine with hydrazine to form pyridazine. This intermediate is then reacted with benzyl bromide to introduce the benzyl group. The final step involves the formation of the thioacetamide linkage through a nucleophilic substitution reaction with a suitable thiol reagent under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-benzyl-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide is unique due to the presence of both pyridine and pyridazine rings, which contribute to its diverse reactivity and potential for multiple applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development .

Biological Activity

N-benzyl-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Structure and Characteristics:

  • Molecular Formula: C₁₉H₁₅N₅OS
  • Molecular Weight: 377.4 g/mol
  • CAS Number: 1203227-88-6

The compound features a thioacetamide group linked to a pyridazine derivative, which is believed to contribute to its biological activity.

Anticonvulsant Activity

Research has indicated that derivatives of N-benzyl-2-acetamidoacetamides exhibit potent anticonvulsant properties. In particular, studies have shown that modifications in the structure can significantly enhance efficacy. For example, the introduction of various heteroatoms at specific positions resulted in compounds with improved electroshock-induced seizure protection in animal models. Notably, compounds such as N-benzyl-2-acetamido-3-methoxypropionamide demonstrated an ED50 value of 8.3 mg/kg in mice, comparable to established anticonvulsants like phenytoin (ED50 = 6.5 mg/kg) .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to active sites, thereby preventing substrate interaction.
  • Receptor Modulation: It could also modulate receptor activity on cell surfaces, influencing cellular responses to external signals.

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as pyridazine and benzyl halides . Variations in the synthetic route can lead to different derivatives with distinct biological profiles.

Case Studies and Research Findings

  • Anticonvulsant Efficacy:
    • A study evaluated several derivatives of N-benzyl compounds for their anticonvulsant effects, highlighting the importance of structural modifications for enhancing activity .
    • The protective index (PI) for some derivatives was found to be significantly higher than that of phenytoin, suggesting a favorable safety profile.
  • Antibacterial Potential:
    • Research on related compounds indicated that certain nitrogen heterocycles exhibited potent antibacterial activity against Gram-positive bacteria . This suggests that N-benzyl derivatives could be explored further for similar applications.

Properties

IUPAC Name

N-benzyl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c23-17(20-12-14-6-2-1-3-7-14)13-24-18-10-9-16(21-22-18)15-8-4-5-11-19-15/h1-11H,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYSJVZSOGBGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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